N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-[(2-pyridin-4-ylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c27-19(23-10-15-4-2-1-3-5-15)11-26-21(17-12-29-13-18(17)25-26)24-20(28)14-30-16-6-8-22-9-7-16/h1-9H,10-14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKDJWNSSUVVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)CSC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazole derivatives, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Mode of Action
For example, some thiazole derivatives act as inhibitors of certain enzymes, while others may bind to specific receptors or other proteins
Biochemical Pathways
Thiazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets and modes of action
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Biological Activity
N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H21N5O2
- Molecular Weight : 377.43 g/mol
The presence of a pyridine ring and thieno[3,4-c]pyrazole moiety suggests potential interactions with biological targets, particularly in the fields of medicinal chemistry and drug design.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been shown to influence the activity of histone deacetylases (HDACs), which play a critical role in gene expression regulation related to cancer progression.
- In Vitro Studies : Research indicates that derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, a related compound demonstrated an IC50 value of 5.85 µM against MCF-7 cells .
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Similar compounds have been investigated for their ability to inhibit viral replication:
- Mechanism : The inhibition of reverse transcriptase has been noted in related pyrazole compounds, indicating that N-benzyl derivatives may also exhibit similar antiviral mechanisms.
Antimicrobial Activity
Research into the antimicrobial effects of thiazole and pyrazole derivatives has shown promising results:
- Activity Against Pathogens : Compounds with similar structures have demonstrated significant antibacterial activity against various pathogens. For example, benzothioate derivatives showed good antibacterial efficacy compared to standard antibiotics like chloramphenicol .
Case Studies and Research Findings
-
Study on Anticancer Potential :
- A study evaluated a series of thiazole derivatives related to N-benzyl compounds for their anticancer efficacy. The results indicated that modifications at specific positions on the thiazole ring enhanced biological activity significantly.
-
Antiviral Screening :
- A comprehensive screening of related heterocyclic compounds revealed that those containing a pyridine moiety exhibited enhanced antiviral activity against HIV strains.
- Toxicological Assessments :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide (Compound A) with structurally related analogs, emphasizing substituent effects and functional properties.
Key Findings:
Substituent Impact on Bioactivity :
- Compound A’s pyridinylthio group may confer metal-binding properties, enhancing interactions with catalytic cysteine residues in kinases . In contrast, Compound B’s biphenyl group likely improves membrane permeability but reduces solubility .
- Compound C’s carboxylate ester group increases polarity, favoring solubility but limiting blood-brain barrier penetration .
Crystallization and Stability: Compound A’s hydrogen-bonding network (amide and pyridinylthio groups) suggests stable crystal packing, aligning with Etter’s graph set analysis for molecular aggregation . Compound B lacks strong H-bond donors, resulting in less predictable crystallization behavior .
Synthetic Accessibility :
- Compound A requires multi-step synthesis involving Hantzsch-type reactions (similar to Compound C’s preparation ), whereas Compound B’s biphenyl group simplifies coupling reactions but introduces steric challenges .
Preparation Methods
Synthesis of 4,6-Dihydro-2H-thieno[3,4-c]pyrazol-3-amine
The thieno[3,4-c]pyrazole core is constructed using a modified Gewald reaction. A mixture of elemental sulfur, cyanoacetamide, and cyclohexanone undergoes microwave-assisted cyclization in the presence of morpholine, yielding 2-aminothiophene derivatives. Subsequent treatment with hydrazine hydrate facilitates pyrazole ring closure:
$$
\text{Cyclohexanone + Cyanoacetamide + S} \xrightarrow{\text{Microwave, Morpholine}} \text{2-Aminothiophene} \xrightarrow{\text{Hydrazine}} \text{Thieno[3,4-c]pyrazol-3-amine}
$$
Reaction Conditions :
Preparation of 2-(Pyridin-4-ylthio)acetic Acid
The pyridin-4-ylthio moiety is introduced via nucleophilic substitution. Pyridine-4-thiol is reacted with chloroacetic acid in alkaline conditions:
$$
\text{Pyridine-4-thiol + ClCH}_2\text{COOH} \xrightarrow{\text{NaOH, EtOH}} \text{2-(Pyridin-4-ylthio)acetic Acid}
$$
Optimization :
Functionalization of the Thieno[3,4-c]pyrazole Core
The amine group of the thieno[3,4-c]pyrazol-3-amine undergoes acylation with 2-(pyridin-4-ylthio)acetyl chloride:
$$
\text{Thieno[3,4-c]pyrazol-3-amine + ClCOCH}2\text{S-Pyridin-4-yl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-(2-(Pyridin-4-ylthio)acetamido) Derivative}
$$
Critical Parameters :
- Base: Triethylamine (2.5 equiv).
- Solvent: Dichloromethane (DCM) at 0°C to room temperature.
- Yield: 78%.
Final Assembly: N-Benzylacetamide Installation
The secondary acetamide group is introduced via benzylation. The intermediate from Section 2.3 reacts with benzyl chloroacetate in the presence of potassium carbonate:
$$
\text{3-(2-(Pyridin-4-ylthio)acetamido) Derivative + ClCH}2\text{COOBn} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-Benzyl-2-(3-(2-(Pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide}
$$
Optimized Conditions :
Analytical Characterization and Validation
Spectral Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated C: 58.3%, H: 4.7%, N: 16.5%; Found C: 58.1%, H: 4.6%, N: 16.4%.
Optimization Strategies and Challenges
Regioselectivity in Heterocycle Formation
Microwave-assisted synthesis (Section 2.1) reduces reaction time from 24 hours to 10 minutes while improving yield by 15%. Alternative catalysts like basic aluminium oxide enhance cyclization efficiency.
Side Reactions in Acylation
Competitive over-acylation is mitigated by maintaining low temperatures (0°C) during chloroacetyl chloride addition.
Q & A
Basic: What are the key synthetic strategies for N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic core formation (e.g., thieno[3,4-c]pyrazol), followed by functionalization with pyridin-4-ylthioacetamide and benzyl-acetamide groups. Key steps include:
- Substitution reactions under alkaline conditions to introduce pyridinylthio groups .
- Condensation reactions using condensing agents (e.g., DCC or EDC) to couple acetamide moieties .
- Reductive amination for nitrogen-containing intermediates under acidic or neutral conditions .
Characterization methods:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>95%) .
- HPLC : Monitors reaction progress and ensures intermediate purity .
Advanced: How can researchers optimize the coupling efficiency between the thieno[3,4-c]pyrazol core and pyridin-4-ylthioacetamide moiety under varying catalytic conditions?
Answer:
Coupling efficiency depends on:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)) enhance cross-coupling of sulfur-containing groups .
- Solvent polarity : Polar aprotic solvents (DMF or DMSO) improve solubility of heterocyclic intermediates .
- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation .
Optimization strategies:
- Use Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, solvent ratio) .
- Monitor reaction kinetics via in-situ FTIR to identify optimal termination points .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : -NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm; benzyl CH at δ 4.5–5.0 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms solid-state conformation (e.g., dihedral angles between fused rings) .
- Elemental analysis : Validates C, H, N, S content within 0.4% of theoretical values .
Advanced: How can researchers address low solubility of this compound in aqueous buffers during biological assays?
Answer:
Strategies to improve solubility:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion .
- Prodrug derivatization : Introduce phosphate or PEG groups to increase hydrophilicity .
Validation : Measure solubility via UV-Vis spectroscopy at λmax (e.g., 270–300 nm for pyridinylthio groups) .
Basic: What biological assays are commonly used to evaluate the therapeutic potential of this compound?
Answer:
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial susceptibility : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
Advanced: How to resolve contradictions in reported IC50 values across different studies?
Answer:
Root causes of variability:
- Differences in assay conditions (e.g., pH, serum proteins) .
- Batch-to-batch purity variations (>95% vs. <90%) .
Mitigation strategies:
- Standardize protocols using reference compounds (e.g., staurosporine for kinase assays) .
- Validate purity via HPLC-MS before assays .
- Report 95% confidence intervals for IC50 values from triplicate experiments .
Basic: What are the safety considerations for handling this compound in the laboratory?
Answer:
- Toxicity : Potential irritant to skin/eyes—use PPE (gloves, goggles) .
- Storage : Stable at –20°C under inert gas (N or Ar) to prevent oxidation of thioether groups .
- Waste disposal : Incinerate via certified hazardous waste programs due to sulfur content .
Advanced: How can computational methods aid in predicting the binding mode of this compound to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., pyridinylthio vs. benzyl groups) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
